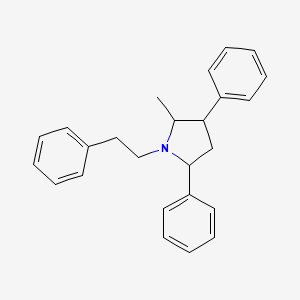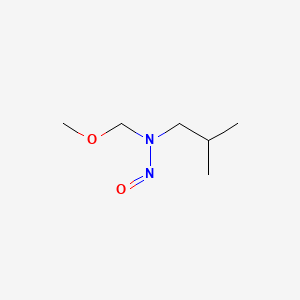
1-Propanamine, N-(methoxymethyl)-2-methyl-N-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanamine, N-(methoxymethyl)-2-methyl-N-nitroso- is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups.
Preparation Methods
The synthesis of 1-Propanamine, N-(methoxymethyl)-2-methyl-N-nitroso- typically involves the following steps:
Starting Materials: The synthesis begins with 1-propanamine and methoxymethyl chloride.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production: In industrial settings, the production may involve the use of catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
1-Propanamine, N-(methoxymethyl)-2-methyl-N-nitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include hydrogen gas for reduction and oxidizing agents like potassium permanganate for oxidation.
Scientific Research Applications
1-Propanamine, N-(methoxymethyl)-2-methyl-N-nitroso- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce nitroso groups into molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 1-Propanamine, N-(methoxymethyl)-2-methyl-N-nitroso- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. This interaction can affect various cellular pathways and processes .
Comparison with Similar Compounds
1-Propanamine, N-(methoxymethyl)-2-methyl-N-nitroso- can be compared with other similar compounds, such as:
1-Propanamine: Lacks the nitroso group and has different reactivity and applications.
N-Methyl-1-propanamine: Contains a methyl group instead of a nitroso group, leading to different chemical properties.
N,N-Dimethylethanamine: A tertiary amine with different structural and functional characteristics.
Properties
CAS No. |
70715-93-4 |
|---|---|
Molecular Formula |
C6H14N2O2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
N-(methoxymethyl)-N-(2-methylpropyl)nitrous amide |
InChI |
InChI=1S/C6H14N2O2/c1-6(2)4-8(7-9)5-10-3/h6H,4-5H2,1-3H3 |
InChI Key |
KGWBYSKEGSFKOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(COC)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Glycine, N-[N-(diphenylacetyl)glycyl]-](/img/structure/B14474206.png)
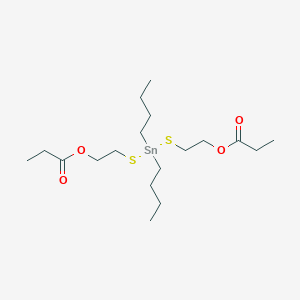


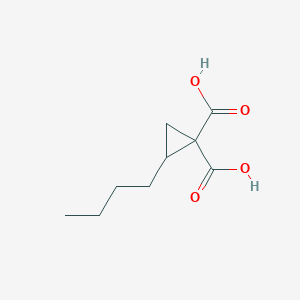
![1-[5-(Acetyloxy)-4-bromo-5-methyl-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate](/img/structure/B14474243.png)
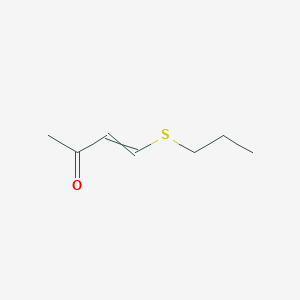
![N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine](/img/structure/B14474254.png)

![5-Ethyl-2H,5H-[1,3]dioxolo[4,5-f]indole-6,7-dione](/img/structure/B14474262.png)
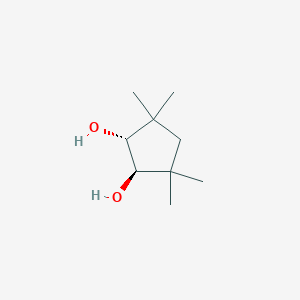
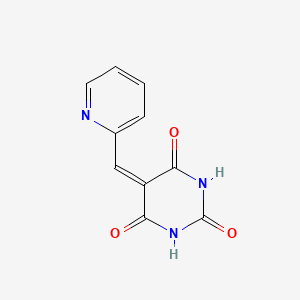
![N-[3-(5-Bromofuran-2-YL)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14474290.png)
